2,6-Dichloro-4-(2-methylbutan-2-yl)phenol
Overview
Description
2,6-Dichloro-4-(2-methylbutan-2-yl)phenol is an organic compound with the molecular formula C11H14Cl2O. It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a 2-methylbutan-2-yl group attached to the phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol typically involves the chlorination of 4-(2-methylbutan-2-yl)phenol. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the chlorination reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phenolic derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chlorine atoms, to form dechlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of hydroxylated phenols.
Oxidation Reactions: Formation of quinones and other oxidized phenolic compounds.
Reduction Reactions: Formation of dechlorinated phenols.
Scientific Research Applications
2,6-Dichloro-4-(2-methylbutan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various chlorinated phenolic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants and preservatives.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial formulations.
Industry: Utilized in the formulation of disinfectants, preservatives, and other antimicrobial products.
Mechanism of Action
The antimicrobial activity of 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The presence of chlorine atoms enhances its reactivity and effectiveness against a broad spectrum of microorganisms.
Comparison with Similar Compounds
2,6-Dichloro-4-(2-methylbutan-2-yl)phenol can be compared with other chlorinated phenols, such as:
2,4-Dichlorophenol: Similar antimicrobial properties but lacks the bulky 2-methylbutan-2-yl group, which may affect its solubility and reactivity.
2,6-Dichlorophenol: Lacks the 2-methylbutan-2-yl group, making it less hydrophobic and potentially less effective in disrupting microbial membranes.
4-Chloro-3,5-dimethylphenol: Contains different substituents, leading to variations in antimicrobial activity and chemical reactivity.
The unique combination of chlorine atoms and the 2-methylbutan-2-yl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
2,6-dichloro-4-(2-methylbutan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O/c1-4-11(2,3)7-5-8(12)10(14)9(13)6-7/h5-6,14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVAMJAIDPAKST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322990 | |
Record name | 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40322990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75908-77-9 | |
Record name | NSC402629 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40322990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichlor-4-(1,1-dimethylpropyl)-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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